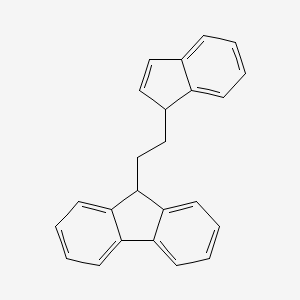

1-(Fluoren-9-yl)-2-(inden-1-yl)-ethane

Description

1-(Fluoren-9-yl)-2-(inden-1-yl)-ethane is a metallocene precursor characterized by a fluorenyl group linked to an indenyl moiety via an ethane bridge. This compound and its derivatives are primarily utilized in homogeneous catalysis, particularly for propylene-based elastomer (PBE) polymerization . The fluorenyl and indenyl ligands confer steric and electronic properties that influence catalytic activity and polymer microstructure. Variations in substituents on the indenyl group (e.g., methyl, phenyl, or cyclopenta-fused rings) and the choice of metal center (e.g., Hf or Zr) significantly modulate polymerization performance .

Properties

IUPAC Name |

9-[2-(1H-inden-1-yl)ethyl]-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20/c1-2-8-19-17(7-1)13-14-18(19)15-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-14,18,24H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNSPAMQDQVYPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C=CC2=C1)CCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Deprotonation : Fluorene and indene are separately treated with n-butyllithium in tetrahydrofuran (THF) at −78°C, generating fluorenyl and indenyl lithium species.

-

Bridging : The lithiated intermediates react with 1,2-dibromoethane at 0°C, facilitating ethane bridge formation.

-

Quenching : The reaction is quenched with methanol, followed by aqueous workup and chromatography for purification.

Key Parameters

Characterization Data

-

1H NMR : Aromatic protons of fluorene (δ 7.2–7.8 ppm) and indene (δ 6.5–7.1 ppm) with ethane bridge protons (δ 2.8–3.2 ppm).

-

13C NMR : Quaternary carbons at δ 145–150 ppm (fluorenyl) and δ 135–140 ppm (indenyl).

Modified Ansa-Metallocene Synthesis

This method, derived from C1-symmetric metallocene precursors, involves pre-forming the ethane-bridged ligand before metal coordination. While originally designed for zirconium complexes, the ligand synthesis is directly applicable to the target compound.

Synthetic Steps

Optimization Insights

-

Solvent Choice : Toluene enhances solubility of intermediates, reducing oligomerization.

-

Metal-Free Conditions : Avoiding early-stage metal coordination prevents undesired stereochemistry.

Analytical Findings

-

X-Ray Diffraction : Confirms ethane bridge geometry with fluorene and indene planes tilted at 55–60°.

-

Thermal Stability : Decomposition above 250°C, suitable for high-temperature polymerization.

Sequential Alkylation Using Fluorenylmethyl Chloroformate

Though primarily used for hydrazine derivatives, fluorenylmethyl chloroformate (Fmoc-Cl) can alkylate indenyl precursors under controlled conditions.

Procedure

Yield and Challenges

-

Yield : 65–75% after deprotection, lower than bridging methods due to side reactions.

-

Side Products : Over-alkylation at indene’s C2 position necessitates careful stoichiometry.

Comparative Analysis of Methods

Reaction Monitoring and Troubleshooting

Common Issues

Advanced Characterization

-

FTIR : Absence of C-Br stretches (500–600 cm⁻¹) confirms complete bridging.

-

Mass Spectrometry : ESI-MS ([M+H]⁺) expected at m/z 327.2 (C₂₅H₁₈⁺).

Scalability and Industrial Relevance

The one-pot method is preferred for bulk synthesis due to fewer steps and compatibility with continuous flow systems. However, the ansa-metallocene route offers superior stereochemical control for catalyst applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Fluoren-9-yl)-2-(inden-1-yl)-ethane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the fluorenyl or indenyl rings are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Halogens, organometallic reagents, inert atmosphere.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced derivatives with hydrogenated rings.

Substitution: Functionalized fluorenyl or indenyl derivatives.

Scientific Research Applications

1-(Fluoren-9-yl)-2-(inden-1-yl)-ethane has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

Medicine: The compound’s derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of advanced materials, such as polymers and electronic devices, due to its stability and electronic properties.

Mechanism of Action

The mechanism by which 1-(Fluoren-9-yl)-2-(inden-1-yl)-ethane exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, in biological systems, it may interact with proteins involved in signal transduction pathways, leading to changes in cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 1-(fluoren-9-yl)-2-(inden-1-yl)-ethane with analogous compounds, focusing on structural variations, catalytic properties, and applications.

Metallocene Catalysts with Modified Indenyl Substituents

Key derivatives of this compound include C1-symmetric metallocenes with substituted indenyl groups (Table 1).

Table 1. Catalytic Performance of Selected Metallocene Derivatives

| Compound | Metal Center | Substituent on Indenyl | Activity (kg/(mol·bar·h)) | Polypropylene Mw (kg/mol) |

|---|---|---|---|---|

| rac-[1-(9-η⁵-fluorenyl)-2-(2-methyl-1-η⁵-indenyl)ethane]ZrCl₂ | Zr | 2-methyl | 63–87 | 81–174 |

| rac-[1-(9-η⁵-fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-η⁵-indenyl)ethane]HfCl₂ | Hf | 5,6-cyclopenta-2-methyl | Higher than Zr analogs | 200–300 |

| rac-[1-(9-η⁵-fluorenyl)-2-(2-phenyl-1-η⁵-indenyl)ethane]HfCl₂ | Hf | 2-phenyl | Moderate | 150–250 |

- Substituent Effects : Methyl groups at the 2-position of the indenyl ligand (Zr center) reduce catalytic activity and yield lower molecular weight (Mw) polypropylene compared to Hf-based catalysts with cyclopenta-fused indenyl substituents . Bulky substituents like phenyl enhance steric hindrance, moderately lowering activity but improving polymer stereoregularity .

- Metal Center Influence : Hf catalysts generally exhibit higher activity and produce higher Mw polymers than Zr analogs due to stronger metal-alkyl bond stability .

Ethane-Bridged Compounds with Non-Indenyl Moieties

Compounds sharing the ethane backbone but differing in substituent groups demonstrate divergent applications:

- 1-(Fluoren-9-yl)-2-methylcyclopentene : Formed via solvolysis of tertiary substrates, this cyclopentene derivative lacks catalytic utility but serves as a model for studying stereospecific 1,2-elimination mechanisms .

- 1-(6-Chloro-9H-carbazol-2-yl)-1-(1,3,4-oxadiazol-2-yl)ethane : A carbazole-oxadiazole hybrid with demonstrated antioxidant capacity, highlighting the versatility of ethane-bridged structures in medicinal chemistry .

Dielectric and Optical Derivatives

- 1-(4-Isothiocyanatophenyl)-2-(4-hexyl-bicyclo[2,2,2]octane-1)ethane : Exhibits negative dielectric anisotropy, making it suitable for liquid crystal displays .

- 3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one : A fluorene derivative with high luminescent efficiency, emphasizing the role of fluorenyl groups in optoelectronic materials .

Key Research Findings

- Catalyst Design : Substituent bulkiness and metal selection directly correlate with polymerization efficiency and polymer properties. Hf-based catalysts with cyclopenta-fused indenyl groups are optimal for high-Mw elastomers .

- Structural Flexibility : The ethane bridge allows modular ligand pairing, enabling applications ranging from catalysis (indenyl derivatives) to optoelectronics (fluorenyl-aromatic hybrids) .

- Reactivity Trends : Electron-withdrawing substituents on the indenyl ligand reduce catalytic activity but enhance thermal stability of the metal center .

Q & A

Q. What are the optimal synthetic routes for 1-(Fluoren-9-yl)-2-(inden-1-yl)-ethane, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution using indenyllithium and 2-(9-fluorenyl)ethyl trifluoromethanesulfonate in dioxane under inert conditions . Key steps include:

- Reagent selection : Use freshly prepared indenyllithium to avoid side reactions.

- Purification : Crystallization from a toluene/hexane (2:3) mixture yields high-purity crystals.

- Purity validation : Combine / NMR with elemental analysis to confirm molecular integrity. For crystalline samples, X-ray diffraction (XRD) provides structural validation .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal XRD is the gold standard. The compound crystallizes in the monoclinic space group , with unit cell parameters , and . Refinement using SHELXL (via the SHELX suite) ensures accurate modeling of atomic positions and thermal parameters . Complementary techniques like -NMR and IR spectroscopy validate functional groups and connectivity.

Q. What solvents and conditions are suitable for crystallization?

A 2:3 toluene/hexane mixture at low temperatures (e.g., 193 K) promotes slow crystal growth, minimizing defects . For air-sensitive intermediates, use Schlenk techniques or gloveboxes to prevent oxidation.

Advanced Research Questions

Q. How can crystallographic disorder in the indenyl or fluorenyl moieties be resolved during refinement?

Disorder often arises from rotational flexibility of the indenyl group. Strategies include:

- Multi-conformational modeling : Split atomic positions in SHELXL and refine occupancy factors .

- Restraints : Apply geometric constraints (e.g., bond distances, angles) to disordered regions using the AFIX command.

- Validation : Check residual electron density maps (<0.5 e/Å) and R-factors () to ensure model accuracy .

Q. What electronic properties make this compound relevant for materials science applications?

The fused aromatic systems (fluorenyl and indenyl) enable extended π-conjugation, which can be studied via:

- UV-Vis spectroscopy : Measure absorption maxima () to estimate bandgap energy.

- Cyclic voltammetry : Determine redox potentials to assess charge-transfer capabilities.

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO/LUMO distributions .

Q. How do steric effects influence reactivity in cross-coupling reactions?

The bulky fluorenyl group imposes steric hindrance, which can be quantified using:

- XRD-derived torsion angles : Compare dihedral angles between fluorenyl and indenyl planes to assess conformational rigidity .

- Kinetic studies : Monitor reaction rates with sterically demanding catalysts (e.g., Pd(PBu)) to evaluate accessibility of the reactive site.

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental data?

- Re-evaluate basis sets : Switch to higher-tier methods (e.g., CCSD(T)) for DFT calculations if bond-length deviations exceed 0.02 Å .

- Check experimental conditions : Ensure XRD data were collected at sufficiently low temperature (e.g., 193 K) to reduce thermal motion artifacts .

- Cross-validate : Compare NMR chemical shifts with computed NMR spectra (e.g., using Gaussian’s GIAO method).

Methodological Tables

Table 1. Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Space group | |

| (Å) | 9.623(5) |

| (Å) | 8.477(4) |

| (Å) | 21.064(4) |

| (°) | 93.17(3) |

| (Å) | 1715.7 |

| 4 | |

| / | 0.062 / 0.129 |

Q. Table 2. Key Spectral Signatures

| Technique | Diagnostic Feature |

|---|---|

| -NMR | δ 6.5–7.8 ppm (aromatic H) |

| -NMR | δ 120–150 ppm (sp carbons) |

| IR | 3050 cm (C–H stretch, aromatic) |

Software and Workflow Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.